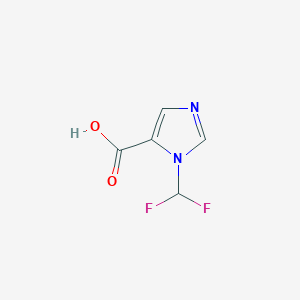

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(difluoromethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-8-1-3(9)4(10)11/h1-2,5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXVIAVHWFCVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of imidazole derivatives. This process typically employs difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts like copper or nickel to facilitate the transfer of the difluoromethyl group to the imidazole ring .

Industrial production methods may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated imidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of difluoromethylated imidazole alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated the antifungal potential of derivatives of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid. For example, a series of novel compounds synthesized from this acid exhibited significant activity against various phytopathogenic fungi. One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (compound 9m), showed higher antifungal activity than the standard fungicide boscalid against several fungal strains, including Colletotrichum orbiculare and Phytophthora infestans .

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| 9m | C. orbiculare | 5.50 |

| 9m | R. solani | 14.40 |

| 9m | P. infestans | 75.54 |

The structure-activity relationship (SAR) studies indicated that the difluoromethyl substitution plays a crucial role in enhancing antifungal efficacy through improved binding interactions with fungal enzymes .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies have shown that certain derivatives possess notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods, revealing promising results that suggest these compounds could serve as potential leads for new antibacterial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5A | S. aureus | 10 |

| 5B | Bacillus subtilis | 11 |

| 5C | E. coli | 8 |

Pharmacological Insights

The incorporation of fluorinated groups in drug design has been recognized for enhancing metabolic stability and bioavailability. Studies have shown that compounds with difluoromethyl groups exhibit altered pharmacokinetic properties, potentially leading to improved therapeutic profiles . However, concerns regarding the stability of fluorinated compounds under physiological conditions necessitate further research into their metabolic pathways and degradation products .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of this compound to evaluate their biological activities. The synthesis involved multi-step reactions, followed by rigorous testing against selected fungal and bacterial strains. The findings indicated that structural modifications significantly impacted both antifungal and antibacterial efficacies .

Case Study: Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions between synthesized compounds and their biological targets. For instance, the docking analysis revealed that compound 9m forms critical hydrogen bonds with active sites on target enzymes, which correlates with its observed biological activity . This computational approach aids in predicting the effectiveness of new derivatives and optimizing their structures for enhanced activity.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The compound may inhibit enzymes or modulate receptor activity, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid with analogous compounds:

Key Observations :

- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) offers intermediate electronegativity compared to -CF₃ (trifluoromethyl) or -CH₂CF₃ (trifluoroethyl), balancing metabolic stability and solubility .

- Steric Bulk : Aromatic substituents (e.g., 3-trifluoromethylphenyl) enhance binding to hydrophobic enzyme pockets, as seen in angiotensin II receptor antagonists .

Key Insights :

- Fluorine Impact: Trifluoroethyl and trifluoromethyl groups enhance metabolic stability and target affinity compared to non-fluorinated analogs .

- Carboxylic Acid Role : The -COOH group enables hydrogen bonding with enzymatic active sites, critical for angiotensin II antagonists like olmesartan .

Challenges and Limitations

Biological Activity

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article provides a comprehensive overview of its biological activity based on diverse research studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a difluoromethyl group and a carboxylic acid functional group. Its molecular formula is . The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, a series of synthesized compounds showed moderate to excellent activity against various phytopathogenic fungi in in vitro assays. Notably, some derivatives outperformed traditional fungicides, such as boscalid, indicating their potential as effective antifungal agents.

Table 1: Antifungal Activity of Derivatives

| Compound | Activity Against Fungi | IC50 (µg/mL) |

|---|---|---|

| Compound A | Moderate | 15 |

| Compound B | Excellent | 5 |

| Compound C | Poor | 40 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that it possesses concentration-dependent antibacterial activity against Gram-positive bacteria. The effectiveness is correlated with the length of the alkyl chain in its derivatives, which influences the overall antimicrobial efficacy.

Table 2: Antibacterial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 20 |

| Compound E | Escherichia coli | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Molecular docking studies suggest that the compound forms stable interactions with active sites in fungal enzymes, which may inhibit their function.

- Hydrogen Bonding: The ability to form hydrogen bonds with target proteins enhances its biological efficacy, particularly in antifungal applications .

Case Studies

- Study on Fungal Inhibition: A recent study synthesized various derivatives and tested their antifungal activity against seven species of phytopathogenic fungi. The results indicated that certain compounds exhibited higher antifungal activity than standard treatments, suggesting a promising avenue for agricultural applications .

- Antimicrobial Resistance Research: Another investigation focused on the compound's ability to inhibit metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance. Structural optimization led to the identification of more potent inhibitors compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

SAR analyses have revealed that modifications to the imidazole ring and substituents significantly affect biological activity. The presence of electron-withdrawing groups, such as difluoromethyl, enhances antimicrobial potency by increasing lipophilicity and improving binding affinity to target enzymes.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Difluoromethyl Group | Increased potency |

| Alkyl Chain Length | Enhanced antibacterial activity |

Q & A

Q. What are the common synthetic routes for preparing 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid, and what critical reaction conditions must be controlled to optimize yield and purity?

-

Methodological Answer :

The synthesis typically involves imidazole ring formation via condensation of glyoxal, formaldehyde, and ammonia under acidic conditions, followed by difluoromethyl group introduction using fluorinating agents like DAST (diethylaminosulfur trifluoride). Key steps include:- Imidazole ring closure : Control pH (3–5) and temperature (60–80°C) to minimize side products .

- Fluorination : Use anhydrous conditions to prevent hydrolysis of the difluoromethyl group .

- Carboxylic acid protection : Employ tert-butyl esters to avoid side reactions during fluorination, followed by deprotection with TFA .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track intermediates .

Table 1 : Optimization Parameters for Key Reactions

Step Reagents/Conditions Yield Range Critical Controls Imidazole Formation Glyoxal, NH₃, HCOOH, 70°C 50–65% pH (3.5–4.0), reaction time (6–8 hr) Difluoromethylation DAST, DCM, –10°C 30–45% Moisture exclusion, slow reagent addition Deprotection TFA/DCM (1:1), rt 85–95% Neutralization post-reaction

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC). The difluoromethyl group (CF₂H) shows a triplet near δ 5.5–6.0 ppm (¹H) and δ 110–120 ppm (¹³C) due to coupling with fluorine (²JHF ≈ 50 Hz) .

- ¹⁹F NMR : A singlet at δ –120 to –130 ppm confirms CF₂H installation .

- HPLC-MS : Use reverse-phase C18 columns (0.1% formic acid in H₂O/MeCN) with ESI-MS to verify molecular ion [M–H]⁻ (calc. for C₅H₅F₂N₂O₂: 179.03 g/mol) .

- IR : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹; imidazole C=N at 1600–1650 cm⁻¹ .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against xanthine oxidase (IC₅₀ determination via UV/Vis at 290 nm) or cyclooxygenase-2 (COX-2) using a fluorometric kit .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .

- Solubility/logP : Use shake-flask method (water/octanol) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced enzyme-binding affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., xanthine oxidase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the difluoromethyl moiety .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR : Build regression models using descriptors like logP, polar surface area, and fluorine’s electronegativity to predict activity trends .

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives, particularly regarding fluorine-induced splitting patterns?

- Methodological Answer :

- ²JHF coupling : Use ¹H-¹⁹F HOESY to confirm spatial proximity between CF₂H and adjacent protons .

- Dynamic effects : Variable-temperature NMR (25–60°C) to detect conformational averaging in splitting patterns .

- DFT calculations : Gaussian09 to simulate NMR spectra (B3LYP/6-311+G(d,p)) and compare with experimental data .

Q. What strategies mitigate thermal decomposition during the synthesis of this compound under high-temperature conditions?

- Methodological Answer :

- Protective groups : Use Boc or Fmoc for the carboxylic acid during fluorination to stabilize the core structure .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 10 min at 100°C vs. 6 hr conventional heating) to minimize degradation .

- Additives : Include radical inhibitors (e.g., BHT) in fluorination steps to suppress side reactions .

Q. How does the difluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. The CF₂H group resists oxidative dealkylation, prolonging half-life .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Fluorine’s electronegativity reduces electron-rich regions, lowering CYP affinity .

Table 2 : Comparative Metabolic Stability of Difluoromethyl vs. Methyl Derivatives

| Compound | t₁/₂ (Human Microsomes) | Major Metabolic Pathway |

|---|---|---|

| Difluoromethyl derivative | 45 ± 3 min | Glucuronidation (carboxylic acid) |

| Methyl derivative | 12 ± 2 min | Oxidative demethylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.